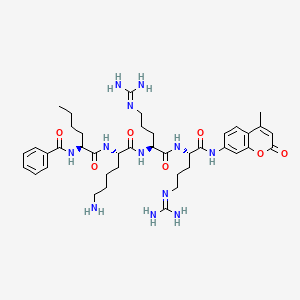

Bz-Nle-KRR-AMC (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

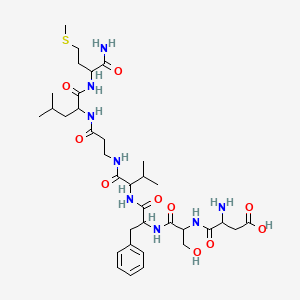

Bz-Nle-KRR-AMC (chlorhydrate): N-benzoyl-L-norleucyl-L-lysyl-L-arginyl-N-(4-méthyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide, chlorhydrate , est un substrat peptidique fluorogène. Il est principalement utilisé pour la détection et la quantification de l'activité des sérine protéases, en particulier pour les protéases à sérine non structurales 3 du virus de la fièvre jaune et 2B/3 du virus de la dengue .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du Bz-Nle-KRR-AMC (chlorhydrate) implique l'assemblage étape par étape de la chaîne peptidique en utilisant des techniques de synthèse peptidique en phase solide (SPPS). Le processus comprend généralement les étapes suivantes:

Réactions de couplage: Les acides aminés sont couplés séquentiellement à un support de résine solide en utilisant des réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Déprotection: Après chaque étape de couplage, les groupes protecteurs sur les acides aminés sont éliminés en utilisant de l'acide trifluoroacétique (TFA).

Clivage de la résine: Le peptide complet est clivé de la résine en utilisant un mélange de clivage contenant du TFA, de l'eau et des scavengers comme le triisopropylsilane (TIS).

Purification: Le peptide brut est purifié en utilisant une chromatographie liquide haute performance (HPLC) pour obtenir le produit souhaité avec une pureté élevée.

Méthodes de production industrielle: La production industrielle du Bz-Nle-KRR-AMC (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. L'automatisation et l'optimisation du processus SPPS, ainsi que des mesures rigoureuses de contrôle de la qualité, garantissent la production constante de substrats peptidiques de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions: Le Bz-Nle-KRR-AMC (chlorhydrate) subit principalement des réactions de clivage enzymatique. Lors du clivage par les sérine protéases, le composé libère de la 7-amino-4-méthylcoumarine, qui présente une fluorescence.

Réactifs et conditions courantes:

Enzymes: Protéases à sérine non structurales 3 du virus de la fièvre jaune et 2B/3 du virus de la dengue.

Tampons: Le tampon phosphate salin (PBS) à pH 7,2 est couramment utilisé pour maintenir des conditions optimales pour l'activité enzymatique.

Principaux produits: Le principal produit formé par le clivage enzymatique du Bz-Nle-KRR-AMC (chlorhydrate) est la 7-amino-4-méthylcoumarine, qui peut être détectée et quantifiée par spectroscopie de fluorescence .

Applications De Recherche Scientifique

Le Bz-Nle-KRR-AMC (chlorhydrate) a une large gamme d'applications en recherche scientifique, notamment:

Virologie: Utilisé pour étudier l'activité des sérine protéases du virus de la fièvre jaune et du virus de la dengue, ce qui contribue au développement de médicaments antiviraux.

Biochimie: Utilisé comme substrat dans les essais enzymatiques pour mesurer l'activité des protéases.

Découverte de médicaments: Utilisé dans des essais de criblage à haut débit pour identifier des inhibiteurs potentiels des protéases virales.

Biologie moléculaire: Aide à comprendre les mécanismes moléculaires de la fonction et de la régulation des protéases

Mécanisme d'action

Le mécanisme d'action du Bz-Nle-KRR-AMC (chlorhydrate) implique son clivage par des sérine protéases spécifiques. Le substrat peptidique est reconnu et lié par le site actif de la protéase, ce qui conduit à l'hydrolyse de la liaison peptidique. Ce clivage libère de la 7-amino-4-méthylcoumarine, qui fluoresce lors de l'excitation. L'intensité de la fluorescence est directement proportionnelle à l'activité de la protéase, ce qui permet une mesure quantitative .

Mécanisme D'action

The mechanism of action of Bz-Nle-KRR-AMC (hydrochloride) involves its cleavage by specific serine proteases. The peptide substrate is recognized and bound by the active site of the protease, leading to the hydrolysis of the peptide bond. This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-méthylcoumarine

- Benzoyl-Nle-Lys-Arg-Arg-AMC

Comparaison: Le Bz-Nle-KRR-AMC (chlorhydrate) est unique en raison de sa séquence spécifique et de ses propriétés fluorogènes, ce qui le rend très approprié pour la détection de l'activité des sérine protéases. Comparé à d'autres composés similaires, il offre une sensibilité et une spécificité plus élevées pour les protéases à sérine non structurales 3 du virus de la fièvre jaune et 2B/3 du virus de la dengue .

Propriétés

Formule moléculaire |

C41H60N12O7 |

|---|---|

Poids moléculaire |

833.0 g/mol |

Nom IUPAC |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide |

InChI |

InChI=1S/C41H60N12O7/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48)/t29-,30-,31-,32-/m0/s1 |

Clé InChI |

OLWZMHHMCMSOQU-YDPTYEFTSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |

SMILES canonique |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)

![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)

![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)

![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)

![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)

![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)